molecular formula C18H18N4O4 B7684364 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline

Cat. No.: B7684364
M. Wt: 354.4 g/mol
InChI Key: VPHKSVHQLZFZAV-UHFFFAOYSA-N
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Description

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. This particular compound is characterized by the presence of a methoxyphenyl group, a nitro group, and a propylaniline moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.

    Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The oxadiazole ring and methoxyphenyl group may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a nitro group and a propylaniline moiety distinguishes it from other oxadiazole derivatives, potentially enhancing its utility in medicinal and materials science applications.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-3-10-19-15-9-6-13(11-16(15)22(23)24)18-20-17(21-26-18)12-4-7-14(25-2)8-5-12/h4-9,11,19H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHKSVHQLZFZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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